molecular formula C12H18N8O3 B11459808 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 898745-90-9

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11459808
CAS No.: 898745-90-9
M. Wt: 322.32 g/mol
InChI Key: PCUMVISNMKDZRV-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and a carboxylic acid group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Formation of the Triazole Ring:

    Introduction of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with a halogenated precursor.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, such as antimicrobial or anticancer properties, makes it a candidate for drug discovery and development.

    Medicine: The compound could be explored for therapeutic applications, including as a lead compound for developing new pharmaceuticals.

    Industry: Its chemical reactivity and stability may make it useful in various industrial processes, such as catalysis or materials science.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, share structural similarities and may exhibit comparable reactivity and biological activity.

    Oxadiazole Derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole have similar ring structures and can undergo analogous chemical reactions.

    Piperazine Derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine exhibit similar pharmacological properties and are used in various therapeutic applications.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in multiple scientific disciplines.

Properties

CAS No.

898745-90-9

Molecular Formula

C12H18N8O3

Molecular Weight

322.32 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C12H18N8O3/c1-2-18-3-5-19(6-4-18)7-8-9(12(21)22)14-17-20(8)11-10(13)15-23-16-11/h2-7H2,1H3,(H2,13,15)(H,21,22)

InChI Key

PCUMVISNMKDZRV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)O

Origin of Product

United States

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